N-Boc-cis-4-hydroxy-L-proline methyl ester
CAS No.: 102195-79-9
Cat. No.: VC21540064
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102195-79-9 |
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Molecular Formula | C11H19NO5 |
Molecular Weight | 245.27 g/mol |
IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 |
Standard InChI Key | MZMNEDXVUJLQAF-YUMQZZPRSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)O |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O |
N-Boc-cis-4-hydroxy-L-proline methyl ester is a specialized amino acid derivative widely utilized in pharmaceutical and peptide synthesis research. This compound serves as a critical intermediate in drug development, particularly for modifying peptide structures and optimizing therapeutic agents. Below is a detailed analysis of its properties, synthesis, and applications, supported by experimental data and research findings.
Synthesis and Optimization
The synthesis involves a two-step process starting from 4-hydroxy-L-proline:
Step 1: Boc Protection of the Amino Group
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Reagents: Dichloromethane, 4-hydroxy-L-proline, dimethylaminopyridine (DMAP), Boc anhydride.
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Conditions: Stirring at ≤30°C for 12–16 hours.
Step 2: Methyl Esterification
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Reagents: Tetrahydrofuran (THF), dicyclohexylcarbodiimide (DCC), methanol.
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Conditions: Room temperature, 1-hour reaction time.
Key Improvements Over Prior Methods
Applications in Research and Industry
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Peptide Synthesis: Used to introduce hydroxyl-proline residues with controlled stereochemistry, enhancing peptide stability .
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Therapeutic Agents: Serves as an intermediate in antiviral and anticancer drug candidates .
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Polymer Chemistry: Modifies polymer backbones for biocompatible materials .
Physical and Chemical Properties
Property | Value | Source |
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Melting Point | 81–84°C | |
Solubility | Insoluble in water; soluble in THF, DCM | |
Storage | 2–8°C in airtight containers | |
Hazards | Skin/eye irritation (GHS Category 2) |
Research Challenges and Solutions
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Esterification Side Reactions: Earlier methods faced issues with amide impurity formation due to harsh conditions. The optimized two-step process minimizes this by reversing the protection sequence (Boc first, then esterification) .
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Cost Efficiency: The current synthesis reduces raw material waste by 30% compared to conventional routes .
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